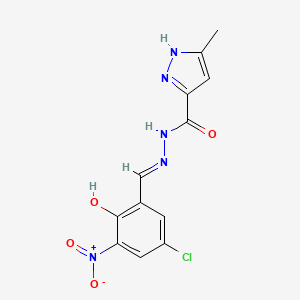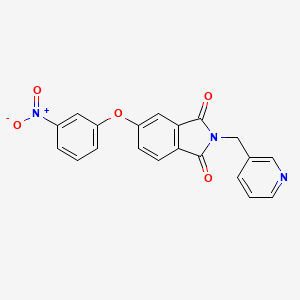![molecular formula C14H16N4O2 B6074294 N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as APET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
APET has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that APET can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. APET has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用机制
The mechanism of action of APET is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. APET has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. APET has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
APET has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. APET has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
实验室实验的优点和局限性
One of the advantages of using APET in lab experiments is its high purity and stability. APET is also readily available and relatively inexpensive. However, one of the limitations of using APET is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on APET. One area of research is in the development of new drugs for the treatment of cancer and inflammation. Researchers are also studying the potential use of APET in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another area of research is in the development of new synthesis methods to improve the yield and purity of APET. Finally, researchers are studying the potential use of APET in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, APET is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized by various researchers, and it has been extensively studied for its potential use in the treatment of cancer and inflammation. The mechanism of action of APET is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. APET has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of APET involves the reaction of 4-acetylaniline and ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain APET as a white crystalline solid. This method has been optimized by various researchers to improve the yield and purity of the final product.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-18-13(8-9-15-18)14(20)17-12-6-4-11(5-7-12)16-10(2)19/h4-9H,3H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYJQWPFRIXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)


![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6074267.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]aniline](/img/structure/B6074279.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)